N-[(3-methoxyphenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide
Description
This compound is a structurally complex molecule featuring a quinazolinone core modified with a sulfanylidene group and a 1,3-thiazole ring linked via an acetamide bridge. Quinazolinone derivatives are well-documented for their pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C21H19N5O2S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H19N5O2S2/c1-28-15-6-4-5-13(9-15)11-22-18(27)10-14-12-30-21(23-14)26-19-16-7-2-3-8-17(16)24-20(29)25-19/h2-9,12H,10-11H2,1H3,(H,22,27)(H2,23,24,25,26,29) |
InChI Key |
BVSPQQFISIMLDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid derivatives undergo cyclization with reagents such as formamide or urea under thermal conditions. For example, heating 2-aminobenzamide with acetic anhydride yields quinazolin-4(3H)-one via intramolecular cyclodehydration. Modifications at the N3 position are achieved by substituting benzyl or alkyl groups during this step. For instance, 3-benzylquinazolin-4(3H)-one is synthesized by treating anthranilic acid with benzylamine and triethyl orthoformate.
Halogenation for Functionalization
Bromination at the C6 position is critical for subsequent cross-coupling reactions. Using N-bromosuccinimide (NBS) in dimethylformamide (DMF), 6-bromoquinazolin-4(3H)-one is obtained in yields exceeding 80%. This intermediate facilitates Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups.
Thionation to Form the 2-Sulfanylidene Group
Conversion of the 4-oxo group to a sulfanylidene moiety is achieved via thionation reagents:
Lawesson’s Reagent (LR)
LR is preferred for its efficiency and mild conditions. Reacting quinazolin-4(3H)-one with LR in anhydrous toluene at 100°C for 2–4 hours produces 2-sulfanylidene-1H-quinazolin-4-one in 85–97% yield. The reaction mechanism involves nucleophilic attack by the sulfur atom on the carbonyl carbon, followed by tautomerization.
Phosphorus Pentasulfide (P2S5)
P2S5 in refluxing xylene offers an alternative, though it requires longer reaction times (6–8 hours) and yields are lower (70–78%). This method is less favored due to handling difficulties and byproduct formation.
Table 1: Comparison of Thionation Methods
Introduction of the 1,3-Thiazol-4-yl Amino Group
The thiazole ring is constructed via cyclocondensation or cross-coupling:
Hantzsch Thiazole Synthesis
Reacting thiourea with α-haloketones forms the thiazole core. For example, 2-aminothiazole-4-carboxylate is synthesized from chloroacetone and thiourea in ethanol. Subsequent functionalization at the C2 position with amino groups is achieved via nucleophilic substitution.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between 6-bromoquinazolin-4(3H)-one and 2-aminothiazol-4-ylboronic acid installs the amino-thiazole moiety. Using Pd(dppf)Cl2 as a catalyst and potassium carbonate as a base in 1,4-dioxane/water (4:1) at 100°C yields the biaryl product in 79–85%.
Attachment of the Acetamide Side Chain
The N-[(3-methoxyphenyl)methyl]acetamide group is introduced via acylation or alkylation:
Acylation of the Thiazole Nitrogen
Treating 2-[(2-amino-1,3-thiazol-4-yl)quinazolin-4-one with 2-chloro-N-(3-methoxybenzyl)acetamide in tetrahydrofuran (THF) and triethylamine at 0°C facilitates nucleophilic substitution. The reaction proceeds via an SN2 mechanism, yielding the target acetamide after purification by silica gel chromatography.
Reductive Amination
An alternative route involves condensing 3-methoxybenzylamine with 2-(2-oxoethyl)thiazole followed by reduction with sodium cyanoborohydride. This method offers moderate yields (60–65%) but avoids halogenated intermediates.
Final Functionalization and Purification
Deprotection and Tautomerization
Acid-catalyzed deprotection of intermediates (e.g., removal of Boc groups) is performed using trifluoroacetic acid in dichloromethane. Tautomerization of the sulfanylidene group is confirmed via 1H NMR (δ 13.86 ppm, NH).
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of compounds similar to N-[(3-methoxyphenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide. For instance:
- Cytotoxicity Studies : The compound was evaluated against various cancer cell lines, showing significant cytotoxic effects. In particular, derivatives with similar structures exhibited GI50 values in the nanomolar range against colon cancer and melanoma cell lines .
| Cell Line | GI50 (μM) |
|---|---|
| Colon Cancer | 0.41 - 0.69 |
| Melanoma | 0.48 - 13.50 |
| Ovarian Cancer | 0.25 - 5.01 |
Antimicrobial Activity
Compounds in this class have also been tested for antimicrobial properties, with findings indicating effectiveness against various bacterial strains . The presence of thiazole and quinazoline rings is believed to enhance this activity.
Case Study: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry explored a series of quinazoline derivatives, including compounds structurally related to this compound. The results indicated that certain modifications significantly enhanced anticancer activity, suggesting that further structural optimization could lead to more potent agents .
Case Study: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of thiazole-containing compounds revealed promising results against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity profiles. Below is a detailed analysis:
Thiazole-Containing Acetamides
- N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (4a-4i): These analogs share a thiazole ring but lack the quinazolinone core. Compounds 4a, 4b, and 4c exhibit MAO-A/B inhibition (IC₅₀ = 0.8–2.1 µM), attributed to the electron-rich thiazole nitrogen and aryl substituents . In contrast, the target compound’s sulfanylidene-quinazolinone moiety may confer anti-inflammatory activity (see Table 1).
- Methyl-2-[2-(3-phenyl-1H-indol-2-yl)amino]ethanone: Replacing the thiazole with an indole ring reduces steric hindrance but diminishes MAO inhibition. The indole’s planar structure also limits membrane penetration compared to the methoxyphenylmethyl group in the target compound .
Quinazolinone Derivatives
- 2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides: These derivatives, synthesized by Alagarsamy et al., feature a phenylquinazolinone core. The most active analog, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, showed anti-inflammatory activity (ED₅₀ = 38 mg/kg) comparable to Diclofenac but with lower ulcerogenicity . The target compound’s sulfanylidene group may enhance hydrogen bonding with COX-2, improving potency.
- N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide: This sulfonamide-quinazolinone hybrid demonstrates antibacterial activity (MIC = 4–8 µg/mL against S. aureus).
Triazole and Tetrazole Analogs
- 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide: Replacing the thiazole with a tetrazole ring increases metabolic stability but reduces bioavailability due to higher polarity. The chloro-methylphenyl group enhances antifungal activity (IC₅₀ = 12 µM against C. albicans) but lacks the quinazolinone’s anti-inflammatory effects .
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide :
The benzothiazole-triazole scaffold confers antioxidant activity (EC₅₀ = 45 µM in DPPH assay). The hydroxypropyl group improves solubility but may reduce CNS penetration compared to the methoxyphenylmethyl substituent .
Key Research Findings and Data Tables
Table 1: Bioactivity Comparison
Table 2: Structural Modifications and Pharmacokinetics
Mechanistic Insights and Limitations
- The sulfanylidene group in the target compound likely enhances binding to enzymes like COX-2 or MAO via sulfur-mediated interactions, as seen in isoelectronic analogs .
- Structural rigidity from the quinazolinone-thiazole framework may reduce off-target effects compared to flexible triazole derivatives .
- Limitations: Limited solubility due to the methoxyphenyl group may necessitate prodrug formulations. No in vivo toxicity data are available yet.
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological properties, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinazoline core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 297.4 g/mol . The structural features contribute to its interaction with various biological targets.
Anticancer Activity
Quinazoline derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit broad-spectrum antitumor activity against various cancer cell lines. For instance, certain quinazolinone derivatives have shown effectiveness against multiple tumor subpanels .
In vitro studies have demonstrated that quinazoline derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production, suggesting a role in modulating inflammatory responses associated with cancer progression . Additionally, some derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a target for cancer therapy that can lead to 'thymineless cell death' in cancer cells .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Quinazoline derivatives have been reported to possess significant antibacterial and antifungal activities. Studies have highlighted the effectiveness of various substituted quinazolines against bacterial strains and fungal species . The presence of functional groups such as hydroxyl or methoxy at specific positions enhances their antimicrobial efficacy .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Some studies suggest that these compounds can exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells.
Case Studies and Research Findings
Several studies have documented the biological activity of quinazoline derivatives:
- Study on Antitumor Activity : A series of new 3-substituted quinazolinones were tested against different cancer cell lines, demonstrating significant cytotoxic effects .
- Antimicrobial Evaluation : Research involving the synthesis of various quinazoline derivatives showed promising results in inhibiting both gram-positive and gram-negative bacteria .
- Inflammation Modulation : A study found that specific derivatives could inhibit TNF-α secretion in human cell lines, indicating potential anti-inflammatory properties alongside their anticancer effects .
Q & A
Q. How should researchers design experiments to reconcile conflicting bioactivity data across studies?
- Answer:
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., ATP levels in kinase assays) .
- Orthogonal Assays: Validate findings using both enzymatic (e.g., ADP-Glo™) and cell-based (e.g., proliferation) assays .
- Meta-Analysis: Compare datasets across studies to identify confounding variables (e.g., cell line heterogeneity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
